U-II-(4-11) (human)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

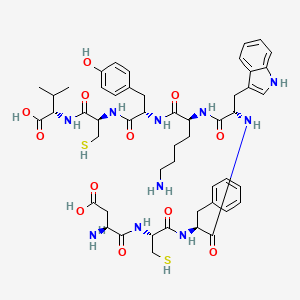

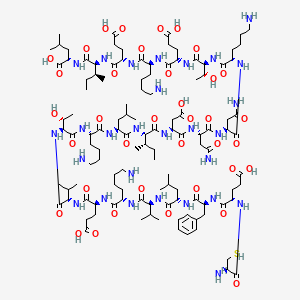

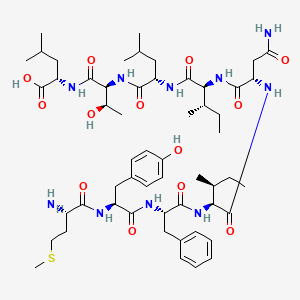

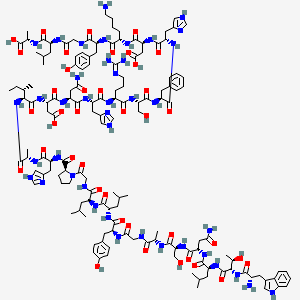

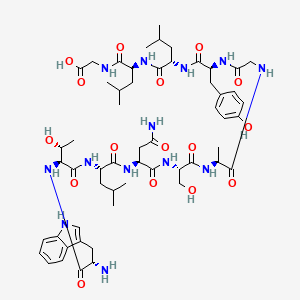

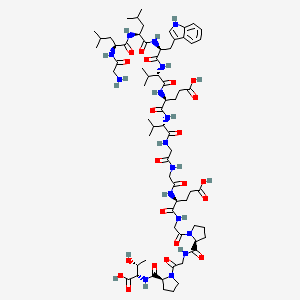

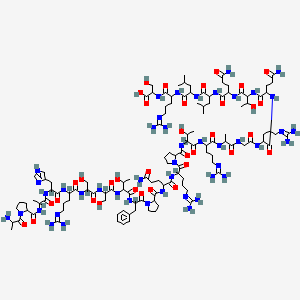

U-II-(4-11) (humain), également connu sous le nom d'urotensine II humaine (4-11), est un fragment synthétique du peptide urotensine II humaine. L'urotensine II est un dodécapeptide cyclique initialement isolé des extraits urophysaires du poisson téléostéen Gillichthys mirabilis (goujon à longue mâchoire). Ce peptide est connu pour ses propriétés vasoactives puissantes, ce qui en fait une molécule importante dans l'étude de la physiologie et de la pathologie cardiovasculaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'U-II-(4-11) (humain) implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine insoluble. Le processus comprend les étapes suivantes :

Chargement de la résine : Le premier acide aminé est attaché à la résine.

Déprotection : Le groupe protecteur de l'acide aminé est retiré.

Couplage : Le prochain acide aminé est activé et couplé à la chaîne peptidique croissante.

Clivage : Le peptide terminé est clivé de la résine et purifié.

Méthodes de production industrielle : La production industrielle de l'U-II-(4-11) (humain) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et le rendement. Le processus implique des mesures rigoureuses de contrôle de la qualité pour garantir la pureté et la cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L'U-II-(4-11) (humain) subit principalement des réactions de formation et de clivage de liaison peptidique. Il peut également participer à des réactions d'oxydoréduction impliquant ses résidus cystéine.

Réactifs et conditions courants :

Formation de liaison peptidique : Des réactifs tels que le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) sont couramment utilisés.

Oxydation : Le peroxyde d'hydrogène ou l'iode peut être utilisé pour oxyder les résidus cystéine afin de former des ponts disulfures.

Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) peuvent réduire les ponts disulfures en thiols libres.

Principaux produits : Les principaux produits de ces réactions sont le peptide lui-même et ses formes oxydées ou réduites, en fonction des conditions spécifiques utilisées .

4. Applications de la recherche scientifique

L'U-II-(4-11) (humain) a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification peptidiques.

Biologie : Étudié pour son rôle dans les voies de signalisation cellulaire, en particulier celles impliquant la vasoconstriction et la vasodilatation.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement des maladies cardiovasculaires, de l'hypertension et de l'insuffisance cardiaque.

5. Mécanisme d'action

L'U-II-(4-11) (humain) exerce ses effets en se liant au récepteur de l'urotensine II, un récepteur couplé aux protéines G (RCPG). Lors de la liaison, il active la protéine Gq/11, ce qui entraîne une augmentation du turnover des inositols phosphates et une élévation des niveaux de calcium intracellulaire. Cette cascade entraîne une vasoconstriction puissante, qui est l'effet physiologique principal de l'urotensine II .

Composés similaires :

Urotensine II (U-II) : Le peptide parent dont est dérivé l'U-II-(4-11) (humain). C'est un dodécapeptide cyclique avec des propriétés vasoactives similaires.

Peptide apparenté à l'urotensine II (URP) : Un autre peptide qui se lie au récepteur de l'urotensine II, mais avec une puissance et une efficacité différentes.

Urantide : Un analogue synthétique de l'U-II qui agit comme un antagoniste puissant du récepteur de l'urotensine II.

Unicité : L'U-II-(4-11) (humain) est unique en raison de sa grande puissance et de son efficacité en tant que ligand pour le récepteur de l'urotensine II. Il est environ trois fois plus puissant que le peptide parent, ce qui en fait un outil précieux pour étudier la voie de signalisation de l'urotensine II et ses effets physiologiques .

Applications De Recherche Scientifique

U-II-(4-11) (human) has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling pathways, particularly those involving vasoconstriction and vasodilation.

Medicine: Explored for its potential therapeutic applications in treating cardiovascular diseases, hypertension, and heart failure.

Mécanisme D'action

U-II-(4-11) (human) exerts its effects by binding to the urotensin-II receptor, a G protein-coupled receptor (GPCR). Upon binding, it activates the Gq/11 protein, leading to increased inositol phosphate turnover and elevated intracellular calcium levels. This cascade results in potent vasoconstriction, which is the primary physiological effect of urotensin-II .

Comparaison Avec Des Composés Similaires

Urotensin-II (U-II): The parent peptide from which U-II-(4-11) (human) is derived. It is a cyclic dodecapeptide with similar vasoactive properties.

Urotensin-II-related peptide (URP): Another peptide that binds to the urotensin-II receptor but with different potency and efficacy.

Urantide: A synthetic analogue of U-II that acts as a potent antagonist of the urotensin-II receptor.

Uniqueness: U-II-(4-11) (human) is unique due to its high potency and efficacy as a ligand for the urotensin-II receptor. It is approximately three times more potent than the parent peptide, making it a valuable tool for studying the urotensin-II signaling pathway and its physiological effects .

Propriétés

Formule moléculaire |

C50H66N10O12S2 |

|---|---|

Poids moléculaire |

1063.3 g/mol |

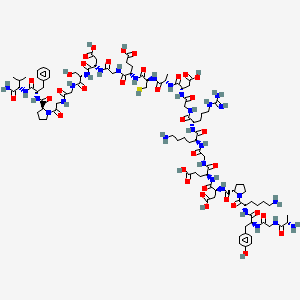

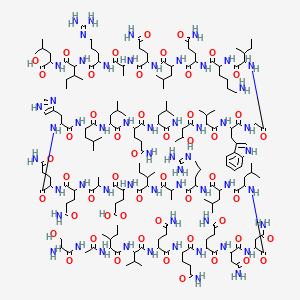

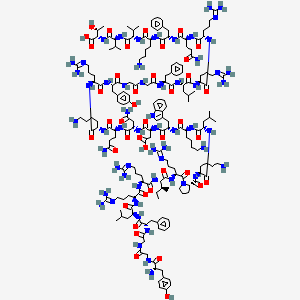

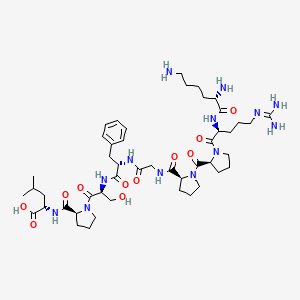

Nom IUPAC |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C50H66N10O12S2/c1-27(2)42(50(71)72)60-49(70)40(26-74)59-46(67)37(21-29-15-17-31(61)18-16-29)55-44(65)35(14-8-9-19-51)54-47(68)38(22-30-24-53-34-13-7-6-12-32(30)34)57-45(66)36(20-28-10-4-3-5-11-28)56-48(69)39(25-73)58-43(64)33(52)23-41(62)63/h3-7,10-13,15-18,24,27,33,35-40,42,53,61,73-74H,8-9,14,19-23,25-26,51-52H2,1-2H3,(H,54,68)(H,55,65)(H,56,69)(H,57,66)(H,58,64)(H,59,67)(H,60,70)(H,62,63)(H,71,72)/t33-,35-,36-,37-,38-,39-,40-,42-/m0/s1 |

Clé InChI |

OQZDXQFQHJIOEY-LOWSNRHLSA-N |

SMILES isomérique |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)N |

SMILES canonique |

CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CS)NC(=O)C(CC(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl 4-({3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl}amino)piperidine-1-carboxylate](/img/structure/B10822607.png)

![9-Oxahexacyclo[12.6.1.02,12.05,11.08,10.018,21]henicosa-1(21),2(12),3,5(11),13,15,17,19-octaene-6,7-diol](/img/structure/B10822638.png)